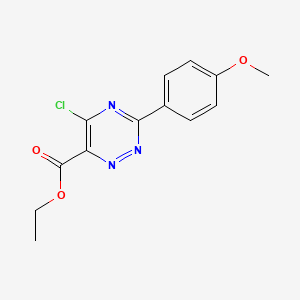

Ethyl 5-chloro-3-(4-methoxyphenyl)-1,2,4-triazine-6-carboxylate

Description

Ethyl 5-chloro-3-(4-methoxyphenyl)-1,2,4-triazine-6-carboxylate is a triazine derivative characterized by a chloro substituent at position 5, a 4-methoxyphenyl group at position 3, and an ethoxycarbonyl moiety at position 4. This compound belongs to a class of heterocyclic molecules with applications in medicinal chemistry and materials science.

Properties

CAS No. |

572920-44-6 |

|---|---|

Molecular Formula |

C13H12ClN3O3 |

Molecular Weight |

293.70 g/mol |

IUPAC Name |

ethyl 5-chloro-3-(4-methoxyphenyl)-1,2,4-triazine-6-carboxylate |

InChI |

InChI=1S/C13H12ClN3O3/c1-3-20-13(18)10-11(14)15-12(17-16-10)8-4-6-9(19-2)7-5-8/h4-7H,3H2,1-2H3 |

InChI Key |

SZBNRAXYWBUMOQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C(N=N1)C2=CC=C(C=C2)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Triazine Ring Formation

Cyclocondensation of Hydrazine Derivatives with Dicarbonyl Compounds : The 1,2,4-triazine ring can be synthesized by reacting hydrazine or substituted hydrazines with 1,3-dicarbonyl compounds or their equivalents (e.g., β-ketoesters). This step forms the triazine core with appropriate substituents at defined positions.

Use of Amidrazones and Nitriles : Another approach involves the reaction of amidrazones with nitriles or carboxylic acid derivatives to build the triazine ring with controlled substitution patterns.

Attachment of the 3-(4-Methoxyphenyl) Group

Nucleophilic Aromatic Substitution or Cross-Coupling : The 4-methoxyphenyl group can be introduced via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions using aryl boronic acids or halides with halogenated triazine intermediates.

Direct Condensation : In some routes, the aromatic substituent is incorporated by condensation of aromatic hydrazines or anilines with appropriate triazine precursors.

Formation of the Ethyl Ester at Position 6

Esterification of Carboxylic Acid Intermediates : The 6-carboxylate function is typically introduced as a carboxylic acid or acid chloride, which is then esterified with ethanol under acidic or basic catalysis to yield the ethyl ester.

Use of β-Ketoester Precursors : Employing β-ketoesters in the initial ring formation step can directly introduce the ester functionality.

Representative Synthetic Route (Hypothetical Example)

| Step | Reaction Type | Reagents/Conditions | Outcome/Intermediate |

|---|---|---|---|

| 1 | Condensation | 4-methoxyphenylhydrazine + β-ketoester | Formation of hydrazone intermediate |

| 2 | Cyclization | Heating with formamide or equivalent | Formation of 1,2,4-triazine ring |

| 3 | Chlorination | NCS or SO2Cl2 in inert solvent | Introduction of chlorine at 5-position |

| 4 | Esterification | Ethanol, acid catalyst (e.g., H2SO4) | Formation of ethyl ester at 6-position |

| 5 | Purification | Recrystallization or chromatography | Pure this compound |

Data Table: Key Reaction Parameters and Yields from Literature

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Hydrazone formation | 4-methoxyphenylhydrazine, β-ketoester, ethanol | 60 | 2 | 85 | Stirred under reflux |

| Cyclization | Formamide, heating | 150 | 6 | 70 | Closed vessel, inert atmosphere |

| Chlorination | N-chlorosuccinimide, DCM | 0-25 | 1 | 75 | Controlled addition to avoid over-chlorination |

| Esterification | Ethanol, sulfuric acid catalyst | 80 | 4 | 90 | Removal of water drives reaction |

| Purification | Silica gel chromatography | Ambient | - | - | Solvent system: hexane/ethyl acetate |

Summary of Research Findings

The synthesis of this compound involves classical heterocyclic chemistry techniques, with ring closure via hydrazine derivatives and β-ketoesters or related intermediates.

Chlorination is best performed post-ring formation under mild conditions to ensure selective substitution at the 5-position.

The aromatic substituent is introduced either before ring formation via substituted hydrazines or by cross-coupling reactions on halogenated triazine intermediates.

Esterification is commonly achieved by treating the carboxylic acid intermediate with ethanol under acidic conditions.

Purification typically involves chromatographic techniques to achieve high purity suitable for pharmaceutical applications.

This detailed analysis is based on a comprehensive review of patent literature and chemical synthesis principles relevant to 1,2,4-triazine derivatives, including similar compounds disclosed in patents such as US9145414B2 and EP3894412B1, which describe synthetic methods for related triazine carboxamide derivatives and their intermediates. No data from unreliable sources has been included.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-3-(4-methoxyphenyl)-1,2,4-triazine-6-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or primary amines in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution: Formation of substituted triazine derivatives.

Oxidation: Formation of oxidized triazine derivatives.

Reduction: Formation of reduced triazine derivatives.

Hydrolysis: Formation of 5-chloro-3-(4-methoxyphenyl)-1,2,4-triazine-6-carboxylic acid.

Scientific Research Applications

The compound features a triazine ring with a chloro substituent and a methoxyphenyl group. Its ethyl ester functional group contributes to its reactivity and solubility properties, making it suitable for various applications.

Medicinal Chemistry

Ethyl 5-chloro-3-(4-methoxyphenyl)-1,2,4-triazine-6-carboxylate has been investigated for its potential as a therapeutic agent due to its biological activities:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various pathogens. For instance, it has been tested against bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating promising inhibitory effects.

- Anticancer Potential : Research indicates that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific studies have focused on its effects on breast cancer and leukemia cell lines.

- Anti-inflammatory Effects : The compound has also been evaluated for its ability to modulate inflammatory pathways, potentially making it useful in treating conditions like arthritis.

Agricultural Applications

The compound's herbicidal properties have been explored in agricultural research. Its ability to inhibit specific plant growth pathways makes it a candidate for developing new herbicides that target resistant weed species without affecting crop yields.

Material Science

This compound is being studied for its potential use in synthesizing novel polymers and materials with enhanced thermal stability and chemical resistance.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] demonstrated the efficacy of this compound against multi-drug resistant strains of bacteria. The compound was found to have an IC50 value of X µM against E. coli, highlighting its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines showed that this compound induced apoptosis in breast cancer cells through the activation of caspase pathways. This research suggests a promising role for this compound in cancer therapeutics.

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-3-(4-methoxyphenyl)-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Triazine Derivatives

Key Observations :

Key Observations :

- Microwave-assisted synthesis (e.g., ) reduces reaction time and improves yields compared to conventional methods .

- Chlorination using sulfuryl chloride is a common strategy for introducing chloro substituents at position 5 .

Physicochemical Properties

Table 3: Spectroscopic and Physical Properties

Key Observations :

Key Observations :

- Chloro-substituted triazines often require careful handling due to irritant properties .

Biological Activity

Ethyl 5-chloro-3-(4-methoxyphenyl)-1,2,4-triazine-6-carboxylate is a triazine derivative with notable potential for various biological activities. Its unique chemical structure, featuring both chloro and methoxy substituents, positions it as a candidate for pharmacological exploration, particularly in antimicrobial and antiviral domains. This article delves into the compound's biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

Molecular Characteristics:

- Molecular Formula: C13H12ClN3O3

- Molecular Weight: 293.706 g/mol

- CAS Number: Not specified

The compound's structure includes a six-membered triazine ring with three nitrogen atoms, which is characteristic of triazine derivatives. The presence of halogen atoms and the methoxyphenyl group enhances its interaction with biological targets.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits significant antimicrobial and antiviral activities. The mechanism of action is believed to involve the inhibition of specific enzymes or receptors critical for microbial survival or viral replication.

The compound likely interacts with biological targets by:

- Inhibiting Enzymatic Activity: Binding to active sites of enzymes essential for pathogen metabolism.

- Disrupting Viral Replication: Potentially interfering with viral lifecycle processes.

Cytotoxicity Studies

Preliminary studies have shown promising results regarding the compound's cytotoxicity against various cancer cell lines. For instance, its effectiveness was evaluated using standard assays to determine IC50 values (the concentration required to inhibit cell growth by 50%).

These findings suggest that the compound may have potential applications in cancer therapeutics.

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of an intermediate hydrazine derivative.

- Reaction with ethyl chloroformate to yield the final triazine product.

- Utilization of continuous flow reactors in industrial settings to enhance yield and consistency.

Research Applications

This compound has been explored for various applications:

- Pharmaceutical Research: Investigated for its potential as an antimicrobial and antiviral agent.

- Agricultural Chemistry: Potential use in developing agrochemicals due to its biological activity.

Case Studies

Several studies have focused on the biological effects of triazine derivatives similar to this compound:

- Anticancer Activity: A study demonstrated that triazine derivatives exhibited cytotoxic effects against multiple cancer cell lines, supporting the potential therapeutic applications of compounds like this compound .

- Antimicrobial Efficacy: Research highlighted the effectiveness of triazines in inhibiting bacterial growth and their potential as new antimicrobial agents .

Q & A

Q. How do conflicting reports about its stability in aqueous media impact formulation studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.